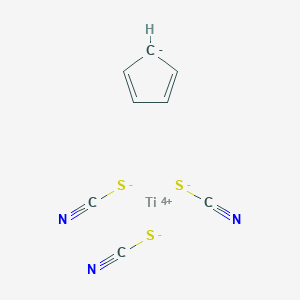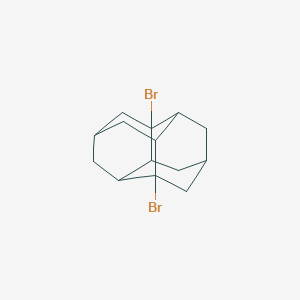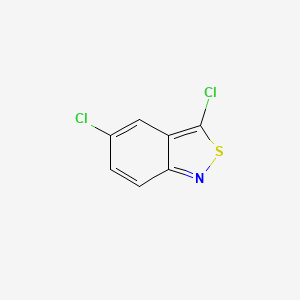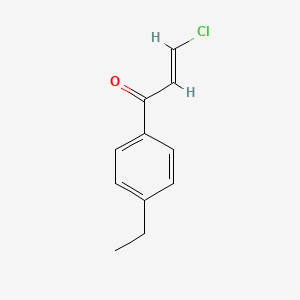
2-(2H-1-Benzopyran-2-ylidene)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1-Benzopyran-2-ylidene)propanal is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1-Benzopyran-2-ylidene)propanal can be achieved through various synthetic routes. One common method involves the condensation of 2H-1-benzopyran-2-one with propanal in the presence of a base. The reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as zinc oxide can be employed to improve the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1-Benzopyran-2-ylidene)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzopyran ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives .
Aplicaciones Científicas De Investigación
2-(2H-1-Benzopyran-2-ylidene)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(2H-1-Benzopyran-2-ylidene)propanal involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one: A closely related compound with similar biological activities.
2-(2H-1-Benzopyran-2-ylidene)propanedinitrile: Another derivative with distinct chemical properties.
Uniqueness
2-(2H-1-Benzopyran-2-ylidene)propanal is unique due to its specific structure, which combines the benzopyran ring with a propanal groupCompared to similar compounds, it may exhibit enhanced or distinct biological effects, making it a valuable compound for further research and development .
Propiedades
Número CAS |
38205-36-6 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-chromen-2-ylidenepropanal |
InChI |
InChI=1S/C12H10O2/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)14-11/h2-8H,1H3 |
Clave InChI |
GADCHOUBWJJEBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC2=CC=CC=C2O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)









